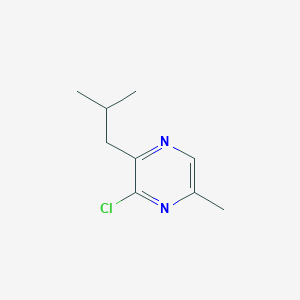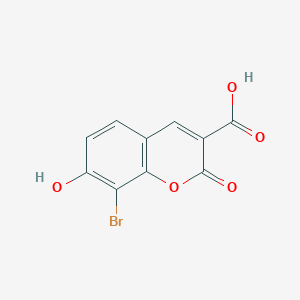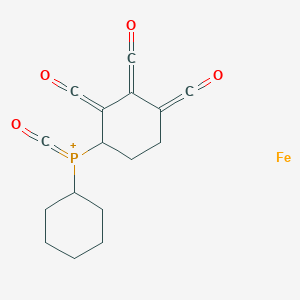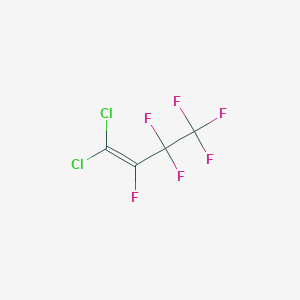![molecular formula C37H24O4 B14307076 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 113769-38-3](/img/structure/B14307076.png)
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a furobenzopyran core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring.
Introduction of Phenyl Groups: Phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Phenylacetyl Substitution: The phenylacetyl group is introduced via a nucleophilic substitution reaction, often using phenylacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenylacetyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- 2,3,6-Triphenyl-5H-furo3,2-gbenzopyran-5-one : Lacks the phenylacetyl group.
- 2,3,6-Triphenyl-9-(methylacetyl)-5H-furo3,2-gbenzopyran-5-one : Contains a methylacetyl group instead of a phenylacetyl group.
Uniqueness
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetyl group, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
属性
CAS 编号 |
113769-38-3 |
|---|---|
分子式 |
C37H24O4 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
2,3,6-triphenyl-9-(2-phenylacetyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C37H24O4/c38-31(21-24-13-5-1-6-14-24)33-36-29(34(39)30(23-40-36)25-15-7-2-8-16-25)22-28-32(26-17-9-3-10-18-26)35(41-37(28)33)27-19-11-4-12-20-27/h1-20,22-23H,21H2 |
InChI 键 |
VQZOJUROSWRHIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C2=C3C(=CC4=C2OC=C(C4=O)C5=CC=CC=C5)C(=C(O3)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)




-lambda~5~-arsane](/img/structure/B14307048.png)

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
phosphanium bromide](/img/structure/B14307084.png)


![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
